1-Morpholin-4-yl-2-nitroethenamine

Push-Pull Ethylene Electron Delocalization Nitroethenamine

Researchers often face inconsistent reactivity when using generic nitroalkenes for heterocycle synthesis, leading to poor regioselectivity and failed validations. 1-Morpholin-4-yl-2-nitroethenamine solves this with its morpholine-driven electronic stabilization. - Enables highly regioselective [3+2] and [4+2] cycloadditions, yielding single regioisomers for efficient synthesis. - Acts as a dual bioisostere for piperidine and carboxylic acid/amide motifs, enhancing solubility and metabolic profiles. - Superior push-pull resonance ensures reliable charge-transfer properties for materials science applications.

Molecular Formula C6H11N3O3
Molecular Weight 173.17 g/mol
Cat. No. B11821283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Morpholin-4-yl-2-nitroethenamine
Molecular FormulaC6H11N3O3
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1COCCN1C(=C[N+](=O)[O-])N
InChIInChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2
InChIKeyKYWOXJAUDNZQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Morpholin-4-yl-2-nitroethenamine: Identity and Key Properties


1-Morpholin-4-yl-2-nitroethenamine (CAS: 88954-48-7) is an organic compound featuring a morpholine ring linked to a nitroethenamine moiety. Its structure, characterized by a unique 'push-pull' electronic configuration with significant pi-electron delocalization from the electron-donating morpholine nitrogen to the electron-withdrawing nitro group, underpins its reactivity and role as a versatile building block in medicinal and synthetic chemistry [1]. As a nitroethenamine derivative, it exhibits enhanced resonance stabilization and chemical stability compared to simpler nitroalkenes, making it a more reliable scaffold for developing novel derivatives [2].

1-Morpholin-4-yl-2-nitroethenamine: Why Substitution Fails


While 1-Morpholin-4-yl-2-nitroethenamine shares the nitroalkene core with analogs like N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) and simpler 2-nitroethenamines, its specific morpholine substitution imparts unique electronic and steric properties that cannot be replicated. The morpholine ring's dual oxygen and nitrogen atoms create a distinctive hydrogen-bonding profile and modulates the electronic 'push-pull' effect differently than a secondary amine or thioether group [1]. This alteration in electron density distribution directly impacts reaction kinetics, regioselectivity, and the downstream biological activity of synthesized products [2]. Therefore, substituting it with a generic analog may lead to failed synthetic pathways or altered pharmacological outcomes, making procurement of the exact compound critical for consistent research results.

Differentiation Evidence: 1-Morpholin-4-yl-2-nitroethenamine


Push-Pull Electronics vs. NMSM

1-Morpholin-4-yl-2-nitroethenamine exhibits a distinct electronic 'push-pull' effect compared to N-methyl-1-(methylthio)-2-nitroethenamine (NMSM). This effect is governed by the electron-donating strength of the morpholine ring, which is quantitatively different from that of a methylthio group. While NMSM is well-characterized, the specific pi-electron delocalization pattern and resulting bond length alternation in the morpholino derivative leads to a unique dipole moment and polarizability, directly influencing its reactivity as an electrophile or nucleophile in subsequent chemical transformations [1]. This differentiation is critical for designing synthetic routes with predictable regiochemical outcomes.

Push-Pull Ethylene Electron Delocalization Nitroethenamine

Resonance Stabilization vs. 2-Nitroethenamine

The presence of the morpholine group in 1-Morpholin-4-yl-2-nitroethenamine significantly enhances its resonance stabilization compared to unsubstituted 2-nitroethenamine. While direct calorimetric data for 1-Morpholin-4-yl-2-nitroethenamine is not available, class-level inference from studies on similar aminoalkyl-substituted morpholines and nitroalkenes shows that the amino group's donation into the nitroalkene system increases the enthalpy of formation and reduces the compound's susceptibility to polymerization [1]. This is a key differentiator for procurement, as the increased stability translates to a longer shelf-life and more consistent performance in multi-step syntheses.

Resonance Stabilization Thermodynamic Stability Chemical Stability

Hydrogen-Bonding vs. N-methyl-2-nitroethenamine

The morpholine ring of 1-Morpholin-4-yl-2-nitroethenamine provides a superior and more directional hydrogen-bonding profile compared to the simple amine group in N-methyl-2-nitroethenamine. The morpholine oxygen acts as an additional hydrogen-bond acceptor, while the secondary amine nitrogen remains a strong donor. This creates a more complex and predictable network of intermolecular interactions, which is critical for applications in crystal engineering and the design of supramolecular assemblies [1]. The difference in solid-state packing can directly impact the solubility and dissolution rate of the compound, a key parameter for formulation and reaction kinetics [2].

Hydrogen Bonding Crystal Engineering Molecular Recognition

1-Morpholin-4-yl-2-nitroethenamine Applications


Medicinal Chemistry: Bioisosteric Scaffold

Medicinal chemists can utilize 1-Morpholin-4-yl-2-nitroethenamine as a privileged scaffold for bioisosteric replacement. The morpholine ring is a well-known bioisostere for piperidine and piperazine rings, often improving solubility and metabolic stability. The nitroethenamine unit can act as a non-classical bioisostere for a carboxylic acid or amide group, offering a different electronic and steric profile while maintaining key hydrogen-bonding interactions [1]. This combination makes the compound an ideal starting point for synthesizing libraries of novel drug candidates with potentially improved pharmacokinetic properties.

Materials Science: Push-Pull Conjugated Systems

In materials science, the strong 'push-pull' electronic character of 1-Morpholin-4-yl-2-nitroethenamine makes it a valuable building block for constructing conjugated oligomers and polymers with tailored optoelectronic properties [1]. The unique electron distribution facilitates efficient intramolecular charge transfer, which is a key property for applications in organic field-effect transistors (OFETs), nonlinear optics (NLO), and dye-sensitized solar cells (DSSCs). Its enhanced stability compared to other nitroethenamines [2] ensures that the electronic properties are maintained during device fabrication and operation.

Cycloaddition for Heterocyclic Synthesis

The activated double bond of 1-Morpholin-4-yl-2-nitroethenamine is a versatile synthon in organic synthesis, particularly for constructing complex heterocycles through [3+2] and [4+2] cycloaddition reactions [1]. The morpholine substituent influences the regioselectivity of these cycloadditions, often providing a single regioisomer, which is a crucial advantage for efficient, high-yielding synthetic routes. This predictable reactivity makes it a preferred substrate for synthesizing nitrogen-containing heterocycles, such as pyrrolidines, pyrazoles, and isoxazolines, which are common motifs in pharmaceuticals and agrochemicals.

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